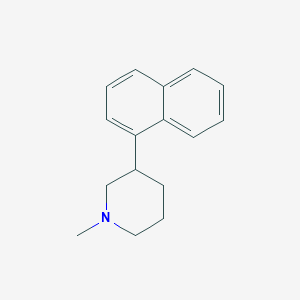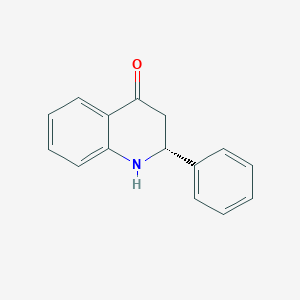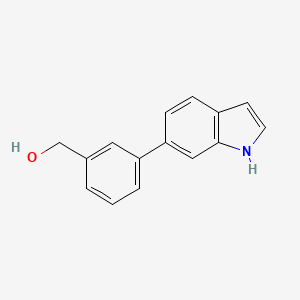
Cyclohexanol, 2-(2-naphthalenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanol, 2-(2-naphthalenyl)- is an organic compound with the molecular formula C16H18O It is a secondary alcohol where the hydroxyl group is attached to a cyclohexane ring, which is further substituted with a naphthalene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohexanol, 2-(2-naphthalenyl)- can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of naphthalene with cyclohexene in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to hydrolysis to yield the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of Cyclohexanol, 2-(2-naphthalenyl)- typically involves the catalytic hydrogenation of 2-(2-naphthalenyl)cyclohexanone. This process is carried out under high pressure and temperature conditions using a suitable hydrogenation catalyst such as palladium on carbon.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanol, 2-(2-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 2-(2-naphthalenyl)cyclohexanone.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions such as esterification or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid (H2CrO4) and potassium permanganate (KMnO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation and acetic anhydride for esterification are commonly employed.
Major Products
Oxidation: 2-(2-naphthalenyl)cyclohexanone
Reduction: 2-(2-naphthalenyl)cyclohexane
Substitution: Various esters and halides depending on the reagents used.
Aplicaciones Científicas De Investigación
Cyclohexanol, 2-(2-naphthalenyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Cyclohexanol, 2-(2-naphthalenyl)- exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the naphthalene moiety can interact with hydrophobic regions of proteins and membranes, affecting their activity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanol: A simpler analog without the naphthalene moiety.
2-Naphthalenol: Contains the naphthalene moiety but lacks the cyclohexane ring.
2-(2-Naphthalenyl)cyclohexanone: The oxidized form of Cyclohexanol, 2-(2-naphthalenyl)-.
Uniqueness
Cyclohexanol, 2-(2-naphthalenyl)- is unique due to the presence of both the cyclohexane ring and the naphthalene moiety, which confer distinct chemical and physical properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
377776-09-5 |
|---|---|
Fórmula molecular |
C16H18O |
Peso molecular |
226.31 g/mol |
Nombre IUPAC |
2-naphthalen-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C16H18O/c17-16-8-4-3-7-15(16)14-10-9-12-5-1-2-6-13(12)11-14/h1-2,5-6,9-11,15-17H,3-4,7-8H2 |
Clave InChI |
SJHHKRLBAHTTOU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)C2=CC3=CC=CC=C3C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(Imidazo[1,2-a]pyridin-2-yl)-N-methylaniline](/img/structure/B11880269.png)
![2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-acetamide](/img/structure/B11880282.png)




![N-((2-Methylimidazo[1,2-a]pyridin-3-yl)methyl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B11880320.png)
![2'-Chloro-4'-methyl-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine]](/img/structure/B11880325.png)

![7-(Hydroxymethyl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11880336.png)
![6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11880339.png)


